N-(4-Methoxybenzylidene)-4-fluoroaniline is an organic compound with the molecular formula C₁₄H₁₂FNO. It features a methoxy group and a fluorine atom attached to a benzene ring, contributing to its unique chemical properties. The compound is classified under the category of aromatic amines and is characterized by its distinct structural features, including a methoxybenzylidene moiety and a fluorinated aniline structure .
There is no current scientific research available on the specific mechanism of action of N-(4-Methoxybenzylidene)-4-fluoroaniline.
Research indicates that N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits significant biological activity. It has been studied for its potential as:
Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline typically involves the following methods:
N-(4-Methoxybenzylidene)-4-fluoroaniline finds applications in various fields:
Interaction studies involving N-(4-Methoxybenzylidene)-4-fluoroaniline focus on its behavior in biological systems and its interactions with various biological targets. These studies are essential for understanding its mechanism of action and potential side effects:
Several compounds share structural similarities with N-(4-Methoxybenzylidene)-4-fluoroaniline. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-(4-Bromobenzylidene)-4-fluoroaniline | Similar benzylidene structure with bromine instead of methoxy | Potentially different reactivity due to bromine |
N-(4-Methoxymethylbenzylidene)-4-fluoroaniline | Contains a methoxymethyl group instead of methoxy | May exhibit different solubility and stability |
N-(4-Chlorobenzylidene)-4-fluoroaniline | Chlorine substituent on benzylidene | Different electronic properties affecting reactivity |
N-(4-Ethoxybenzylidene)-4-fluoroaniline | Ethoxy group replacing methoxy | Variations in biological activity |
N-(4-Methoxybenzylidene)-4-fluoroaniline stands out due to its specific combination of functional groups (methoxy and fluoro), which may enhance its biological activity compared to similar compounds. The methoxy group not only influences its electronic properties but also affects solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry .
N-(4-Methoxybenzylidene)-4-fluoroaniline is an aromatic Schiff base characterized by the presence of a methoxy-substituted benzylidene group and a fluorine atom on the aniline ring. Its systematic IUPAC name is N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine, reflecting its imine functionality (C=N) and substituent positions.
Table 1: Key Chemical and Structural Data
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₄H₁₂FNO | |
Molecular Weight | 229.25 g/mol | |
SMILES | COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
InChI Key | ZICFPEHQRZAFBZ-UHFFFAOYSA-N | |
Melting Point | 65–69°C |
The compound’s structure comprises two benzene rings connected via a methanimine (C=N) bond. The fluorine atom at the para position of the aniline ring and the methoxy group at the para position of the benzylidene moiety influence its electronic and steric properties.
Schiff bases, first described by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with aldehydes or ketones. N-(4-Methoxybenzylidene)-4-fluoroaniline belongs to this class, synthesized through the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde.
Table 2: Evolution of Schiff Base Chemistry
Era | Key Development | Relevance to the Compound |
---|---|---|
1864 | Schiff’s foundational work on imine synthesis | Established the Schiff base framework |
20th C. | Use in coordination chemistry (e.g., metal complexes) | Precursor to modern ligand design |
21st C. | Microwave-assisted synthesis and bioactivity studies | Enabled scalable production and biological screening |
The compound’s synthesis aligns with traditional Schiff base protocols, though modern methods like microwave irradiation have optimized reaction efficiency. Its fluorinated and methoxylated substituents enhance its stability and reactivity compared to non-substituted analogs.
N-(4-Methoxybenzylidene)-4-fluoroaniline serves as a versatile intermediate in organic synthesis and a ligand in coordination chemistry.
Schiff bases are widely employed as ligands in metal complexes due to their nitrogen donor atoms and π-acceptor properties. The compound’s imine nitrogen and aromatic rings enable coordination with transition metals, forming stable octahedral complexes. For example:
Table 3: Representative Metal Complexes of Schiff Bases
Schiff bases are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. While direct studies on N-(4-Methoxybenzylidene)-4-fluoroaniline are limited, analogous compounds exhibit:
Table 4: Biological Activity of Related Schiff Bases
Corrosive